molecular formula C25H23N3O3S2 B2611688 ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-23-1

ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2611688
CAS No.: 864927-23-1
M. Wt: 477.6
InChI Key: PPCZFZHXDJVWBU-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a 1,3-benzothiazole moiety and substituted with a 4-methylbenzamido group at position 2 and an ethyl ester at position 4. This structure combines multiple pharmacophoric elements:

  • The thieno[2,3-c]pyridine scaffold provides a rigid, planar framework conducive to π-π stacking interactions, often exploited in medicinal chemistry for kinase inhibition or receptor binding .
  • The 1,3-benzothiazole group is a privileged structure in drug design, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .
  • The 4-methylbenzamido substituent enhances lipophilicity and may influence bioavailability, while the ethyl ester group improves solubility for synthetic intermediate handling .

While direct crystallographic data for this compound is unavailable in the provided evidence, analogous structures (e.g., methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-thieno[2,3-c]pyridine-6-carboxylate ) suggest that hydrogen bonding and aromatic stacking are critical to its molecular interactions. Computational modeling using tools like SHELX or ORTEP-III would typically resolve its 3D conformation.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-13-12-17-20(14-28)33-24(27-22(29)16-10-8-15(2)9-11-16)21(17)23-26-18-6-4-5-7-19(18)32-23/h4-11H,3,12-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZFZHXDJVWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in the context of anticancer research.

Structural Characteristics

The compound possesses a thieno[2,3-c]pyridine scaffold combined with a benzothiazole moiety and an amide group derived from 4-methylbenzenesulfonamide. This structural arrangement enhances its interaction with biological targets, making it a candidate for antitumor drug development. The specific functionalities present in the compound may facilitate the inhibition of enzymes or cellular pathways involved in cancer progression .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties. Thieno[2,3-c]pyridine derivatives are generally recognized for their extensive biological activities, including:

  • Anticancer Effects : The compound has shown promising results in inhibiting tumor cell proliferation.
  • Anti-inflammatory Properties : Its structural components may also contribute to anti-inflammatory effects.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance:

  • In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
  • Mechanistic Insights : The presence of the benzothiazole moiety is believed to enhance the compound's ability to interact with DNA and inhibit topoisomerase activity, which is crucial for cancer cell proliferation .

Data Table: Biological Activity Summary

Biological Activity Description References
AnticancerInhibits proliferation of cancer cells,
Apoptosis InductionInduces programmed cell death in tumor cells,
Cell Cycle ArrestCauses arrest at G1/S or G2/M phases,
Anti-inflammatoryPotentially reduces inflammation markers

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions that require optimization for high yields and purity. This compound is not only a lead candidate for developing new antitumor agents but also serves as a building block for synthesizing other complex molecules in pharmaceutical research .

Scientific Research Applications

Antitumor Activity

The compound has been identified as a promising candidate for antitumor drug development. Its structural characteristics allow for enhanced interaction with biological targets involved in cancer progression. Thieno[2,3-c]pyridine derivatives are noted for their anticancer properties, making this compound a valuable lead in the search for new therapeutic agents.

Case Study: Synthesis and Biological Evaluation

In a study focused on the synthesis of thieno[2,3-c]pyridine derivatives, ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in tumor growth and proliferation.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to the presence of the benzothiazole moiety. Research into benzothiazole derivatives has shown that they can inhibit inflammatory pathways effectively.

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity. The synthetic route typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization with the benzothiazole and amide groups.

Synthesis Overview

  • Formation of Thieno[2,3-c]pyridine Core : Initial reactions to construct the base structure.
  • Benzothiazole Introduction : Incorporation of the benzothiazole moiety through specific coupling reactions.
  • Amide Formation : Final step involving the addition of the 4-methylbenzenesulfonamide group to form the complete structure.

Chemical Reactions Analysis

Key Reaction Types

The compound’s reactivity stems from its heterocyclic structure and functional groups. Common transformations include:

Reaction Type Mechanism Conditions Purpose
Hydrolysis Cleavage of ester/amide groupsAcidic/basic aqueous conditionsDerivatization or metabolite studies
Nucleophilic Substitution Replacement of leaving groups (e.g., ester)Polar aprotic solvents, elevated tempFunctional group modification
Catalytic Coupling Cross-coupling to introduce new substituentsMetal catalysts (e.g., Pd, Cu)Structural diversification

Reaction conditions such as pH and temperature are pivotal for selectivity. For example, hydrolysis of the ester group may require acidic or basic catalysts, while substitution reactions demand optimized solvent systems.

Reaction Mechanisms

The compound’s reactivity is influenced by its electron-deficient heterocyclic core and electron-rich substituents (e.g., benzothiazole). Key mechanisms include:

  • Electrophilic aromatic substitution : The thieno-pyridine ring may undergo electrophilic attack at positions adjacent to nitrogen/sulfur atoms.

  • Nucleophilic attack : Amide or ester groups could act as leaving groups under specific conditions, enabling substitution with nucleophiles.

  • Catalytic transformations : Transition metal catalysts may facilitate cross-coupling reactions to introduce new functional groups.

Analytical Techniques

Purity and structural characterization are affirmed using:

  • TLC : Monitors reaction progress and isolates intermediates.

  • HPLC : Provides quantitative purity assessments and identifies byproducts.

  • NMR/IR spectroscopy : Confirms structural integrity and functional group presence (e.g., amide carbonyl, ester groups).

Physical and Chemical Stability

  • Melting point : Not explicitly reported, but ester/amide groups suggest moderate thermal stability.

  • Solubility : Likely influenced by the hydrophobic thieno-pyridine core and polar substituents.

  • Chemical stability : Susceptible to hydrolysis under acidic/basic conditions due to ester/amide functionalities.

Biological Relevance of Reactivity

The compound’s reactivity impacts its pharmacokinetic profile and therapeutic potential. For example:

  • Amide hydrolysis : May affect metabolic stability in biological systems.

  • Ester cleavage : Could alter bioavailability or target engagement.

  • Substitution reactions : May modulate interactions with enzymes or receptors, influencing anticancer or anti-inflammatory activity .

Comparison with Similar Compounds

Thiazolo[3,2-a]Pyrimidine Derivatives

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core: Thiazolo[3,2-a]pyrimidine (vs. thieno[2,3-c]pyridine in the target compound). Substituents: Dichlorophenyl-pyrazole methylidene group enhances steric bulk and electron-withdrawing effects. Applications: Potential anticancer or antimicrobial activity due to halogenated aromatic groups .

Benzoxazine Derivatives

  • 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Core: Benzoxazine fused with pyrimidine (less aromatic compared to thienopyridine). Substituents: Amino-pyrimidine group introduces basicity, altering solubility and target binding.

Substituent-Driven Comparisons

Benzothiazole-Containing Analogues

  • Methyl 2-(Benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (): Key Differences: Methyl ester (vs. ethyl) and carbamoyl group (vs. 4-methylbenzamido). Impact: Reduced lipophilicity (methyl ester) and altered hydrogen-bonding capacity (carbamoyl vs. benzamido) .
  • Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate (): Core: Pyrazole (vs. thienopyridine), limiting aromatic conjugation.

Functional Group and Pharmacokinetic Profiles

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP Potential Applications
Target Compound Thieno[2,3-c]pyridine 1,3-Benzothiazole, 4-methylbenzamido, ethyl ester ~450 (estimated) ~3.5 Kinase inhibition, antimicrobial
Thiazolo[3,2-a]pyrimidine Dichlorophenyl-pyrazole methylidene 621.5 ~4.2 Anticancer
Thieno[2,3-c]pyridine Benzo[d]thiazole-2-carboxamido, carbamoyl 415.4 ~2.8 Enzyme inhibition
Pyrazole 4-Methylbenzothiazole, amino 302.4 ~1.9 Synthetic intermediate

Notes:

  • Higher LogP values (e.g., ) correlate with increased membrane permeability but reduced solubility.
  • The target compound’s ethyl ester balances lipophilicity and solubility, making it a versatile intermediate for prodrug development.

Q & A

Q. What synthetic strategies are effective for preparing this compound?

Synthesis involves multi-step protocols, including Biginelli-like reactions to construct the thienopyridine core, followed by benzothiazole incorporation via cyclization. Ethyl acetoacetate serves as a precursor, reacting with aromatic aldehydes and thioureas to form tetrahydropyrimidine intermediates. Subsequent cyclization with agents like 3-amino-5-methylisoxazole yields the target compound. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) is critical, achieving yields >70% .

Q. Which analytical techniques confirm structural identity?

Key methods include:

  • NMR Spectroscopy : Assign protons (e.g., δ 2.35 ppm for the 4-methylbenzamido methyl group) and carbons in the heterocyclic core.
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H vibrations (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve conformation and intermolecular interactions (e.g., π-π stacking distances of 3.5–3.8 Å) .

Advanced Research Questions

Q. How can computational methods improve synthesis design?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and intermediates to identify low-energy pathways. For example, ICReDD’s approach combines computational screening (e.g., solvent selection, catalyst efficiency) with experimental validation, reducing optimization time by ~40%. Reaction barriers for cyclization steps can prioritize solvents (e.g., THF vs. DMF) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies arise from dynamic solution-phase vs. static solid-state structures. Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for rotamers).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., hydrogen bond donor-acceptor ratios) to validate packing motifs .
  • Molecular Dynamics Simulations : Correlate solution-phase conformers with crystallographic data .

Q. What are best practices for refining crystal structures using SHELX?

Key steps in SHELXL refinement:

  • Data Preparation : Ensure .hkl files are scaled (Rint < 5%).
  • Hydrogen Placement : Use HFIX commands for riding models, except amide hydrogens requiring free refinement.
  • Disorder Modeling : Apply PART instructions for disordered groups (e.g., ethyl or benzothiazole; occupancy ratios refined via SUMP). Typical refinement statistics: R1 = 3–5%, wR2 = 8–10% for high-resolution (<1.0 Å) data .

Q. How can membrane technologies enhance purification?

Nanofiltration membranes (MWCO 200–500 Da) remove unreacted starting materials (e.g., 4-methylbenzoyl chloride) while retaining the target compound. Diafiltration in DMF/water mixtures achieves >95% recovery with impurities <0.5% .

Q. What approaches characterize reaction intermediates?

  • In-Situ FTIR : Monitor carbonyl intermediate formation during Biginelli steps.
  • LC-MS : Identify transient species (e.g., m/z 450.2 for cyclized intermediates).
  • X-Ray Powder Diffraction : Track crystallinity changes in solid-state reactions .

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